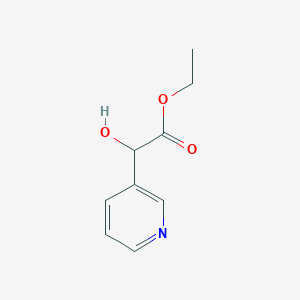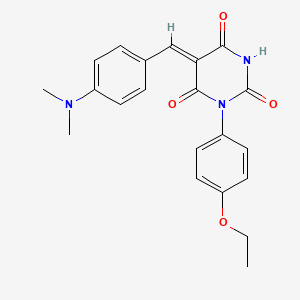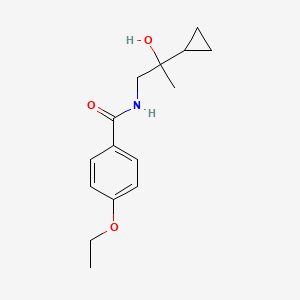
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is a biochemical reagent . It is a structurally diverse pyridinium salt, which is quite familiar in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Pyridinium salts, which are structurally diverse, have been highlighted in terms of their synthetic routes . A novel protocol for the synthesis of quinolizines and quinolizinium salts from chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives via an unprecedented cascade reaction in water was constructed .Molecular Structure Analysis
The molecular formula of this compound is C9H11NO3, and its molecular weight is 181.19 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination .Physical and Chemical Properties Analysis
This compound has a boiling point of 111-113 °C (Press: 0.1 Torr) and a density of 1.206±0.06 g/cm3 (Predicted). Its pKa is predicted to be 11.65±0.20 .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate and its derivatives have been studied for their synthesis methods, molecular structures, and potential applications in various fields of chemistry. One area of research involves the synthesis of complex molecules that include this compound as a key intermediate or related compound. For instance, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was achieved through the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol, followed by treatment with ethyl acetate. The molecular and crystal structure of the synthesized compound was determined using single crystal X-ray diffraction, highlighting its potential in the field of crystallography and material science (Percino et al., 2006).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential anticancer properties. For example, the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines involved hydrolysis, catalytic hydrogenation, and reactions with alpha-halo ketones. The effects of these compounds on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia were determined, indicating their relevance in the development of new anticancer agents (Temple et al., 1983).
Learning and Memory Facilitation
Research into the effects of this compound derivatives on learning and memory facilitation in mice has been conducted. Studies have synthesized ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides and tested their impact using water maze tests. Pharmacological results showed that certain compounds significantly facilitated learning and memory in mice, suggesting their potential use in the treatment of cognitive disorders (Li Ming-zhu, 2012).
Direcciones Futuras
The future directions of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate are promising. It can be used as a biological material or organic compound for life science-related research . Furthermore, pyridinium salts, which are structurally similar, have wide applications in materials science and biological issues related to gene delivery .
Propiedades
IUPAC Name |
ethyl 2-hydroxy-2-pyridin-3-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6,8,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUXFKPRBIMWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2981581.png)
![3-((4-methyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2981582.png)

![3-Methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2981586.png)
![N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2981587.png)
![7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2981589.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2981590.png)



![1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2981597.png)
